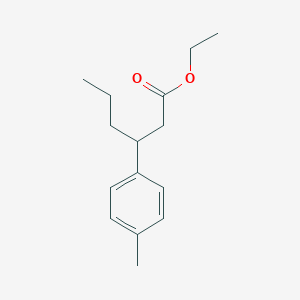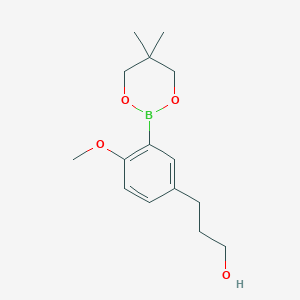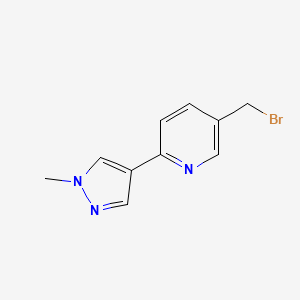
5-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine is an organic compound that features a bromomethyl group attached to a pyridine ring, which is further substituted with a 1-methylpyrazol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine typically involves the bromination of a precursor compound. One common method is the bromination of 5-methyl-2-(1-methylpyrazol-4-yl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure the selective formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coordination complexes.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a target receptor or enzyme, thereby modulating its activity. The bromomethyl group can participate in covalent bonding with nucleophilic sites on biological molecules, leading to inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2-(1-methylpyrazol-4-yl)pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-(1-Methylpyrazol-4-yl)pyridine: Lacks both the bromomethyl and methyl groups, resulting in different chemical properties and reactivity.
5-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
Uniqueness
5-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine is unique due to the presence of the bromomethyl group, which imparts specific reactivity and allows for diverse chemical modifications
Eigenschaften
Molekularformel |
C10H10BrN3 |
|---|---|
Molekulargewicht |
252.11 g/mol |
IUPAC-Name |
5-(bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine |
InChI |
InChI=1S/C10H10BrN3/c1-14-7-9(6-13-14)10-3-2-8(4-11)5-12-10/h2-3,5-7H,4H2,1H3 |
InChI-Schlüssel |
NPYJKPXEUQBIOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



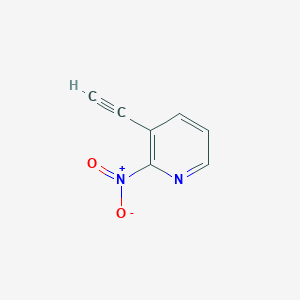
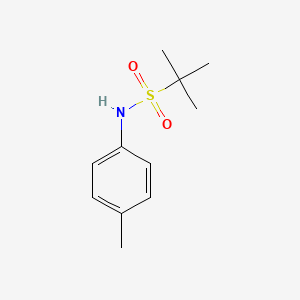
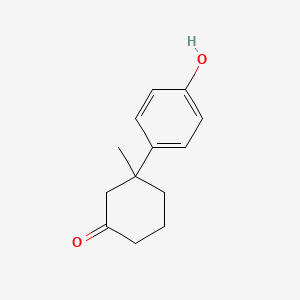
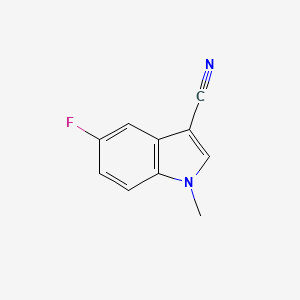
![methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13883961.png)
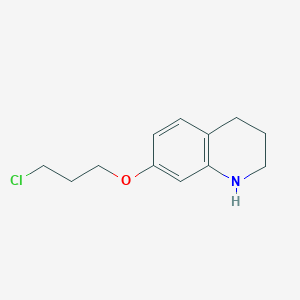
![N-[2-(1-methyl-1H-imidazol-5-yl)ethyl]-1,2-benzenediamine](/img/structure/B13883976.png)
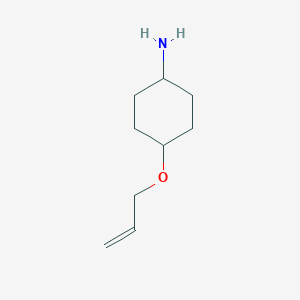

![Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]-](/img/structure/B13883982.png)
![2-Nitro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B13883990.png)
